2-Fluoro-4-iodobenzoyl chloride

Catalog No.
S14468400
CAS No.
M.F
C7H3ClFIO
M. Wt
284.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-iodobenzoyl chloride

Product Name

2-Fluoro-4-iodobenzoyl chloride

IUPAC Name

2-fluoro-4-iodobenzoyl chloride

Molecular Formula

C7H3ClFIO

Molecular Weight

284.45 g/mol

InChI

InChI=1S/C7H3ClFIO/c8-7(11)5-2-1-4(10)3-6(5)9/h1-3H

InChI Key

NCHCFDQANPUEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)C(=O)Cl

2-Fluoro-4-iodobenzoyl chloride is an organic compound with the molecular formula C7H3ClFIO\text{C}_7\text{H}_3\text{ClFIO}. This compound features a benzene ring substituted with fluorine at the 2-position and iodine at the 4-position, along with a benzoyl chloride functional group. It is recognized for its high reactivity, making it a valuable intermediate in various chemical synthesis processes, particularly in organic chemistry and pharmaceuticals .

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
  • Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions (e.g., Suzuki and Heck reactions), which are essential for forming carbon-carbon bonds.
  • Reduction Reactions: This compound can be reduced to yield derivatives such as 2-fluoro-4-iodobenzyl alcohol.

Common Reagents and Conditions

  • Nucleophiles: Amines, alcohols, thiols.
  • Catalysts: Palladium catalysts for coupling reactions.
  • Solvents: Dichloromethane, toluene, ethanol.
  • Conditions: Typically conducted under inert atmospheres (nitrogen or argon) and controlled temperatures to minimize side reactions .

Major Products Formed

  • Substitution Products: 2-Fluoro-4-iodobenzamides, 2-fluoro-4-iodobenzoates.
  • Coupling Products: Biaryl compounds, styrenes.
  • Reduction Products: 2-Fluoro-4-iodobenzyl alcohol.

The synthesis of 2-fluoro-4-iodobenzoyl chloride typically involves the halogenation of 2-fluorobenzoyl chloride. This process introduces an iodine atom into the benzene ring using iodine and an appropriate oxidizing agent under controlled conditions. Solvents like dichloromethane are commonly employed, and reactions are generally conducted at low temperatures to reduce side reactions. In industrial settings, this synthesis is optimized for yield and purity using continuous flow reactors and advanced purification techniques like distillation .

2-Fluoro-4-iodobenzoyl chloride serves multiple purposes across various fields:

  • Organic Synthesis: Acts as a building block in the formation of complex organic molecules.
  • Pharmaceutical Development: Used in synthesizing biologically active compounds and potential drugs.
  • Chemical Industry: Utilized in producing specialty chemicals and materials due to its reactive nature .

The interaction studies involving 2-fluoro-4-iodobenzoyl chloride often focus on its reactivity with nucleophiles. These studies help elucidate its mechanism of action in forming covalent bonds with biological targets. The compound's ability to participate in palladium-catalyzed coupling reactions further enhances its utility in synthesizing complex molecules that may have significant biological activity .

Several compounds share structural similarities with 2-fluoro-4-iodobenzoyl chloride. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-Fluoro-5-iodobenzoyl chlorideC7H3ClFIOSimilar halogen substitution but different position.
4-Fluoro-2-iodobenzoyl chlorideC7H3ClFIOHalogen substitutions at different positions.
2-Iodobenzoyl chlorideC7H5ClILacks fluorine substitution; simpler halogenated structure.

Uniqueness of 2-Fluoro-4-Iodobenzoyl Chloride

The unique combination of fluorine and iodine substitutions at specific positions on the benzene ring distinguishes 2-fluoro-4-iodobenzoyl chloride from its analogs. This specific arrangement enhances its reactivity profile, making it particularly useful in synthetic organic chemistry compared to other related compounds that may lack one of these halogens or have them positioned differently .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

283.89012 g/mol

Monoisotopic Mass

283.89012 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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